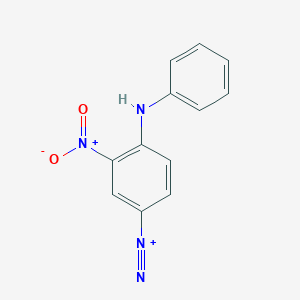

4-Anilino-3-nitrobenzene-1-diazonium

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

681859-33-6 |

|---|---|

Molecular Formula |

C12H9N4O2+ |

Molecular Weight |

241.23 g/mol |

IUPAC Name |

4-anilino-3-nitrobenzenediazonium |

InChI |

InChI=1S/C12H9N4O2/c13-15-10-6-7-11(12(8-10)16(17)18)14-9-4-2-1-3-5-9/h1-8,14H/q+1 |

InChI Key |

QBBTVHJPVAMJND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+]#N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of 4 Anilino 3 Nitrobenzene 1 Diazonium

Diazotization Reaction of Precursor Aromatic Amines

The foundational method for preparing 4-anilino-3-nitrobenzene-1-diazonium is the diazotization of 4-anilino-3-nitroaniline. This reaction converts the primary amino group (-NH₂) into a diazonium group (-N₂⁺). The process is typically conducted by treating the aromatic amine with nitrous acid (HNO₂). wikipedia.org Since nitrous acid is unstable, it is almost always generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). jove.com

To maximize the yield of this compound and minimize side reactions, careful optimization of the reaction parameters is essential. Key factors include precise temperature control and the maintenance of a suitable acidic environment. acs.org

Strict temperature control is arguably the most critical parameter in diazonium salt synthesis. Diazotization reactions are almost universally carried out at low temperatures, typically between 0 and 5 °C. stackexchange.comquora.comchemistrysteps.com

Mechanistic Implications:

Stability of Diazonium Salt: Aryl diazonium salts, while more stable than their aliphatic counterparts, are thermally labile. jove.comquora.com At temperatures above 5 °C, they readily decompose, often liberating nitrogen gas (N₂) to form highly reactive aryl cations. stackexchange.comresearchgate.net In an aqueous solution, this cation can react with water to form the corresponding phenol (B47542), significantly reducing the yield of the desired diazonium salt. stackexchange.comquora.com

Stability of Nitrous Acid: The in situ generation of nitrous acid is also temperature-dependent. Maintaining a low temperature helps to prevent the premature decomposition of nitrous acid before it can react with the amine.

The relationship between temperature and the stability of the diazonium salt is a key factor. Studies have shown that even a small increase in temperature can lead to a significant decrease in the purity and yield of the diazonium product. nih.gov

Table 1: Effect of Temperature on Diazonium Salt Stability

| Temperature Range (°C) | Relative Stability | Primary Decomposition Product in Aqueous Media | Implication for Synthesis |

|---|---|---|---|

| 0–5 | Relatively Stable | Minimal | Optimal range for formation and isolation. stackexchange.com |

| >5–10 | Decreased Stability | Phenol | Yield loss becomes significant. nih.gov |

| >10 | Highly Unstable | Phenol, other byproducts | Rapid decomposition, potentially vigorous. stackexchange.com |

The diazotization reaction requires a strong acidic medium for several crucial reasons. organic-chemistry.org Mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used.

Role of the Acidic Medium:

In Situ Generation of Nitrous Acid: The primary role of the strong acid is to react with sodium nitrite to generate the unstable nitrous acid (HNO₂) directly in the reaction mixture. jove.commasterorganicchemistry.com

Formation of the Electrophile: The acid then protonates the nitrous acid, which facilitates the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺), the key species that reacts with the amine. masterorganicchemistry.comlibretexts.org

Preventing Azo Coupling: A sufficiently acidic environment protonates the starting aromatic amine, rendering it inactive as a coupling agent. This prevents the newly formed diazonium salt from reacting with unreacted amine molecules to form undesirable azo dyes as byproducts. stackexchange.com

For amines with electron-withdrawing groups, such as the nitro group in 4-anilino-3-nitroaniline, the basicity of the amino group is reduced. lkouniv.ac.in Consequently, these reactions often require stronger acidic conditions to facilitate the formation of the necessary nitrosating agent. google.com

Due to their inherent instability, aryl diazonium salts are often used in situ for subsequent reactions without isolation. lkouniv.ac.in When isolation is necessary, it must be performed with caution, as solid diazonium salts can be explosive when dry. acs.orgstackexchange.com

Stabilization can be achieved by precipitating the diazonium cation with a non-nucleophilic counter-anion. organic-chemistry.org The choice of counter-anion significantly impacts the stability of the isolated salt.

Table 2: Common Counter-ions for Diazonium Salt Stabilization

| Counter-ion | Salt Name | Typical Stability | Notes |

|---|---|---|---|

| Chloride (Cl⁻) | Diazonium chloride | Low; generally used in solution. | Highly common for in situ applications. chemistrysteps.com |

| Tetrafluoroborate (B81430) (BF₄⁻) | Diazonium tetrafluoroborate | High; can often be isolated and stored. libretexts.org | Used in the Schiemann reaction. libretexts.org |

| Hexafluorophosphate (PF₆⁻) | Diazonium hexafluorophosphate | High | Offers good thermal stability. |

| Zinc chloride double salt (e.g., [ArN₂]₂[ZnCl₄]) | Diazonium zinc chloride | Moderate to High | Used commercially for stable dye salts. lkouniv.ac.in |

The presence of the electron-withdrawing nitro group in this compound can contribute to a slight increase in its stability compared to unsubstituted benzenediazonium salts, as it helps to delocalize the positive charge. lkouniv.ac.innih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Alternative Synthetic Routes to Substituted Benzene (B151609) Diazonium Structures

One such alternative involves the reaction of nitroso compounds with other reagents. For instance, N-nitrosamines, formed from the reaction of secondary amines with nitrous acid, can be rearranged under certain conditions to form diazonium species. libretexts.org However, for the synthesis of this compound, the direct diazotization of the precursor amine remains the most direct and efficient method. Other specialized methods include the decomposition of 1-aryl-3,3-dialkyltriazenes in acidic conditions. researchgate.net

Green Chemistry Approaches in Diazonium Salt Synthesis

Traditional diazotization methods, while effective, often involve the use of strong mineral acids and generate significant aqueous waste. Modern research has focused on developing more environmentally benign or "green" approaches.

Key Green Chemistry Strategies:

Solid Acid Catalysts: Replacing liquid mineral acids with solid, reusable acid catalysts like sulfonic acid-based resins or nano BF₃·SiO₂ can simplify work-up and reduce acid waste. oiccpress.comtandfonline.comresearchgate.net These catalysts can be easily removed by filtration.

Solvent-Free Reactions: Performing the diazotization and subsequent coupling reactions by grinding the solid reactants, sometimes with a solid acid catalyst like p-toluenesulfonic acid, eliminates the need for solvents entirely. oiccpress.comicrc.ac.ir

Alternative Nitrosating Agents: Using alkyl nitrites (e.g., isoamyl nitrite or methyl nitrite) in organic solvents can be an alternative to the aqueous NaNO₂/acid system, which can be advantageous in certain contexts and may avoid the formation of some decomposition products. scirp.org

Flow Chemistry: Continuous flow reactors offer significant safety and efficiency advantages for diazotization. nih.gov The small reactor volume and superior temperature control minimize the risk associated with accumulating unstable diazonium intermediates, allowing the reaction to be performed safely at temperatures that might be hazardous in a large-scale batch process. nih.govmpg.de

These green methodologies aim to improve the safety profile, reduce waste, and simplify the synthesis of diazonium salts, including complex structures like this compound. tandfonline.comscirp.org

Reactivity and Mechanistic Studies of 4 Anilino 3 Nitrobenzene 1 Diazonium

Electrophilic Aromatic Substitution Reactions

The diazonium group is strongly electron-withdrawing, which deactivates the benzene (B151609) ring to which it is attached towards further electrophilic substitution. However, the terminal nitrogen of the diazonium cation acts as an electrophile itself, participating in azo coupling reactions with activated aromatic systems.

Azo Coupling Reactions with Activated Aromatic Systems

Azo coupling is a cornerstone of synthetic dye chemistry, involving the reaction of a diazonium salt with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine, to form an azo compound. wikipedia.orgkhanacademy.org These reactions are examples of electrophilic aromatic substitution, where the aryldiazonium cation is the electrophile. wikipedia.org The extended conjugated systems of the resulting azo compounds are responsible for their vibrant colors. wikipedia.org

The coupling of 4-anilino-3-nitrobenzene-1-diazonium with phenols and their corresponding phenoxide ions is a classic example of azo dye formation. libretexts.org For the reaction to proceed efficiently, the phenol is typically dissolved in a basic solution, such as aqueous sodium hydroxide. chemguide.co.ukquora.com This deprotonates the hydroxyl group to form the more nucleophilic phenoxide ion. quora.comstackexchange.com The phenoxide ion is a much more powerful electron-releasing group than the neutral hydroxyl group, thus activating the aromatic ring for electrophilic attack by the diazonium cation. quora.com

The reaction is generally carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. jbiochemtech.comchemistrystudent.com The diazonium ion then attacks the activated aromatic ring of the phenoxide ion, typically at the para position, to form a brightly colored azo compound. wikipedia.orgchemguide.co.uk

Table 1: Reaction Conditions for Azo Coupling with Phenols

| Parameter | Condition | Rationale |

|---|---|---|

| pH | Basic (e.g., pH 9-10) | To deprotonate phenol to the more reactive phenoxide ion. quora.comstackexchange.com |

| Temperature | Low (0-5 °C) | To prevent the decomposition of the unstable diazonium salt. chemistrystudent.com |

| Coupling Partner | Phenol/Phenoxide Ion | Acts as the electron-rich nucleophile. wikipedia.org |

The reaction of this compound with aromatic amines can proceed through two different pathways: N-coupling and C-coupling. wikipedia.org The regioselectivity of the reaction is highly dependent on the reaction conditions and the structure of the aromatic amine.

N-Coupling: With primary and secondary aromatic amines, the initial attack of the diazonium cation often occurs at the nitrogen atom of the amino group. stackexchange.com This kinetically favored process leads to the formation of a triazene (B1217601). stackexchange.com The attack on the nitrogen is generally faster than the attack on the carbon of the aromatic ring. stackexchange.com

C-Coupling: C-coupling involves the electrophilic attack of the diazonium cation on the aromatic ring of the amine, which is the thermodynamically favored pathway. stackexchange.com This results in the formation of a stable aminoazo compound. To favor C-coupling, the reaction is often carried out under mildly acidic conditions (pH 4-5). stackexchange.com In an acidic medium, the amino group is protonated to form an anilinium ion. While this deactivates the ring to some extent, it prevents the undesired N-coupling, allowing for the slower C-coupling to occur, typically at the para position to the amino group. quora.comstackexchange.com With tertiary aromatic amines, C-coupling is the primary reaction pathway as there is no proton on the nitrogen to be removed for triazene formation. stackexchange.com

The regioselectivity of azo coupling reactions is primarily governed by the directing effects of the activating group on the coupling partner. For phenols and anilines, the diazonium electrophile typically attacks the position para to the hydroxyl or amino group. wikipedia.org If the para position is blocked, the ortho position becomes the site of attack, although this reaction is generally slower. wikipedia.org

From a stereochemical perspective, azo compounds can exist as E/Z (trans/cis) isomers due to the presence of the nitrogen-nitrogen double bond. libretexts.orglibretexts.org The E-isomer, where the two aromatic rings are on opposite sides of the N=N bond, is generally the more stable and predominant form at equilibrium. libretexts.orglibretexts.org

Formation of Azo Dyes and Pigments

The primary application of the azo coupling reactions of this compound is in the synthesis of azo dyes and pigments. jbiochemtech.comnih.gov These synthetic colorants are widely used in various industries due to their versatility, cost-effectiveness, and the wide range of colors that can be achieved by varying the structure of the diazonium salt and the coupling component. jbiochemtech.com The resulting azo compounds, characterized by the -N=N- chromophore, are intensely colored, with hues ranging from yellow and orange to red, blue, and brown. jbiochemtech.comunb.ca

Displacement Reactions of the Diazonium Group

The diazonium group (-N₂⁺) is an excellent leaving group because its departure results in the formation of a very stable dinitrogen (N₂) molecule. libretexts.orgmasterorganicchemistry.com This property allows for a variety of nucleophilic substitution reactions on the aromatic ring, significantly expanding the synthetic utility of aryl diazonium salts. These reactions are often referred to as Sandmeyer reactions when a cuprous salt is used as a catalyst. libretexts.orgmasterorganicchemistry.com

Common displacement reactions include:

Replacement by a hydroxyl group: Heating an aqueous solution of the diazonium salt leads to the formation of a phenol. chemguide.co.ukwikipedia.org

Replacement by halides: The use of cuprous chloride (CuCl) or cuprous bromide (CuBr) facilitates the introduction of chlorine or bromine onto the aromatic ring. masterorganicchemistry.com Iodide can be introduced by reaction with potassium iodide. chemguide.co.uk

Replacement by a cyano group: Treatment with cuprous cyanide (CuCN) yields a benzonitrile (B105546) derivative. masterorganicchemistry.com

Replacement by hydrogen (dediazoniation): Reaction with a reducing agent like hypophosphorous acid (H₃PO₂) can replace the diazonium group with a hydrogen atom. libretexts.orgmasterorganicchemistry.com

These displacement reactions provide a powerful tool for the synthesis of polysubstituted aromatic compounds that may be difficult to prepare through direct electrophilic substitution. libretexts.org

Table 2: Common Displacement Reactions of Aryl Diazonium Salts

| Reagent(s) | Product Functional Group | Reaction Name/Type |

|---|---|---|

| H₂O, heat | -OH (Phenol) | Hydrolysis chemguide.co.ukwikipedia.org |

| CuCl / CuBr | -Cl / -Br | Sandmeyer Reaction masterorganicchemistry.com |

| KI | -I | Substitution chemguide.co.uk |

| CuCN | -CN (Nitrile) | Sandmeyer Reaction masterorganicchemistry.com |

| H₃PO₂ | -H | Reduction/Dediazoniation libretexts.org |

Sandmeyer-Type Reactions for Halogen and Cyano Introduction

The Sandmeyer reaction is a cornerstone of diazonium chemistry, providing a reliable method for the introduction of halides and cyano groups onto an aromatic ring. This transformation is catalyzed by copper(I) salts. For this compound, these reactions facilitate the synthesis of key halogenated and cyanated derivatives.

The mechanism is generally believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium ion. This generates an aryl radical and nitrogen gas, with the copper catalyst being oxidized to copper(II). The aryl radical then abstracts the halide or cyanide from the copper(II) complex, regenerating the copper(I) catalyst.

Table 1: Sandmeyer-Type Reactions of this compound

| Reactant | Reagent | Product |

| This compound chloride | Copper(I) chloride (CuCl) | 4-Anilino-1-chloro-3-nitrobenzene |

| This compound bromide | Copper(I) bromide (CuBr) | 4-Anilino-1-bromo-3-nitrobenzene |

| This compound salt | Copper(I) cyanide (CuCN) | 4-Anilino-1-cyano-3-nitrobenzene |

Replacement by Hydroxyl Groups (Phenol Formation)

The diazonium group can be replaced by a hydroxyl group to form a phenol, a reaction typically achieved by heating the aqueous solution of the diazonium salt. This process, often referred to as diazotization-hydrolysis, is a fundamental method for synthesizing phenols from aromatic amines.

For this compound, this reaction yields 4-Anilino-3-nitrophenol. The reaction is generally performed in acidic aqueous solution at elevated temperatures. The mechanism involves the nucleophilic attack of water on the diazonium salt, followed by the loss of nitrogen gas. The presence of the nitro group can affect the reaction rate and may require carefully controlled conditions to prevent side reactions.

Formation of Nitro Derivatives

While the starting compound already contains a nitro group, the diazonium group itself can be replaced by another nitro group. This is accomplished by treating the diazonium salt with sodium nitrite (B80452) in the presence of a copper catalyst, a variation of the Sandmeyer reaction. This reaction would convert this compound into 1,3-dinitro-4-anilinobenzene. The electron-withdrawing character of the existing nitro group on the ring can influence the facility of this substitution.

Reduction to Arylhydrazines

Aryldiazonium salts can be reduced to form the corresponding arylhydrazines. This is a significant transformation as arylhydrazines are valuable precursors in the synthesis of heterocyclic compounds, such as indoles in the Fischer indole (B1671886) synthesis.

The reduction of this compound would yield 4-Anilino-3-nitrophenylhydrazine. Common reducing agents for this purpose include sodium sulfite (B76179) or stannous chloride in an acidic medium. The reaction must be carried out under controlled, typically low-temperature, conditions to prevent the further reduction of the nitro group or the cleavage of the N-N bond.

Biaryl Coupling Reactions (Gomberg-Bachmann Reaction)

The Gomberg-Bachmann reaction is an aryl-aryl coupling method that utilizes a diazonium salt and another aromatic compound to form a biaryl. The reaction is typically carried out in a non-aqueous, basic medium. When this compound is treated with an aromatic compound, such as benzene, in the presence of a base, it can form a substituted biphenyl (B1667301) derivative.

The mechanism is understood to proceed via a radical pathway. The diazonium salt decomposes to form an aryl radical, which then attacks the other aromatic ring to form a new C-C bond. Intramolecular versions of this reaction are known as the Pschorr cyclization.

Introduction of Other Functional Groups (e.g., Thiol, Trifluoromethyl)

The versatility of diazonium chemistry extends to the introduction of various other functional groups.

Thiol Group: The introduction of a thiol group (-SH) can be achieved by reacting the diazonium salt with a xanthate salt (e.g., potassium ethyl xanthate) followed by hydrolysis. This would produce 4-Anilino-3-nitrobenzenethiol. Alternative methods for synthesizing aryl thiols are also available.

Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is crucial in pharmaceutical and agrochemical compounds. Arenediazonium salts can be trifluoromethylated using reagents like trimethyl(trifluoromethyl)silane (Me₃SiCF₃) in the presence of a fluoride (B91410) source or a copper catalyst. This reaction, applied to this compound, would yield 4-Anilino-3-nitro-1-(trifluoromethyl)benzene.

Table 2: Introduction of Other Functional Groups

| Desired Functional Group | Typical Reagents | Product |

| Thiol (-SH) | 1. Potassium ethyl xanthate2. Hydrolysis | 4-Anilino-3-nitrobenzenethiol |

| Trifluoromethyl (-CF₃) | Me₃SiCF₃, KF or Cu catalyst | 4-Anilino-3-nitro-1-(trifluoromethyl)benzene |

Radical Pathways in Diazonium Chemistry

While many reactions of diazonium salts are depicted with ionic intermediates, radical pathways are significant, particularly in reactions like the Sandmeyer and Gomberg-Bachmann. The decomposition (dediazoniation) of an aryldiazonium salt can occur homolytically to generate an aryl radical and dinitrogen.

Ar-N₂⁺ → Ar• + N₂

The formation of this aryl radical is a key step that initiates a chain reaction or subsequent coupling steps. The specific reaction conditions, such as the solvent, temperature, and presence of catalysts or initiators, determine whether the reaction proceeds through a heterolytic (ionic) or homolytic (radical) mechanism. For substituted diazonium salts like this compound, the electronic properties of the substituents can influence the stability of the resulting aryl radical and thus the favorability of the radical pathway.

Electron Transfer Processes Leading to Aryl Radicals

The formation of aryl radicals from aryldiazonium salts is a key step in many C-C and C-heteroatom bond-forming reactions. The primary mechanism for this transformation is a single electron transfer (SET) to the diazonium cation. nih.gov This reduction can be initiated by various means, including chemical reductants, photochemical methods, or electrochemical processes. nih.govresearchgate.netresearchgate.net

For a substituted aryldiazonium salt like this compound, the presence of the nitro group significantly facilitates the SET process. Electron-withdrawing groups lower the reduction potential of the diazonium ion, making it a better electron acceptor. scielo.br The reduction leads to the formation of a highly unstable aryldiazenyl radical (Ar-N=N•), which rapidly undergoes irreversible dediazoniation—the cleavage of the C–N bond—to expel a molecule of dinitrogen (N₂) and generate the corresponding aryl radical. electronicsandbooks.com

Electron Transfer: Ar-N₂⁺ + e⁻ → [Ar-N=N]•

Dediazoniation: [Ar-N=N]• → Ar• + N₂

This radical generation can be part of a catalytic cycle, for instance, in photoredox catalysis where a photo-excited catalyst donates an electron to the diazonium salt. nih.gov Alternatively, nucleophilic species can induce radical formation. It is proposed that a nucleophile can add to the diazonium cation to form a diazene (B1210634) intermediate, which subsequently fragments to produce the aryl radical. nih.gov The high reactivity of the diazonium moiety makes it susceptible to reduction, initiating a cascade of radical reactions. researchgate.net

Influence of the Nitro and Anilino Substituents on Radical Stability

The resulting 4-anilino-3-nitrophenyl radical is an example of a "captodative" radical. The captodative effect postulates that radicals substituted with both an electron-donating group (EDG) and an electron-withdrawing group (EWG) experience enhanced stabilization. acs.org This concept is supported by molecular orbital and resonance theories. acs.org

In the 4-anilino-3-nitrophenyl radical, the radical center is at the C1 position. The substituents exert the following influences:

Anilino Group (para-position): The anilino group (-NHC₆H₅) at the para position acts as a powerful electron-donating group through resonance (+R effect). It can delocalize the unpaired electron density of the radical onto the nitrogen atom, providing significant stabilization.

While the anilino group provides resonance stabilization, the strong inductive pull of the nitro group increases the electrophilicity of the aryl radical. scielo.br This makes the radical more reactive towards electron-rich substrates, a key factor in its subsequent reaction pathways.

Kinetics and Thermodynamics of Diazonium Decomposition and Reaction Pathways

The decomposition of this compound can proceed through two main pathways: a homolytic pathway generating the aryl radical (as discussed above) and a heterolytic pathway that forms a highly reactive aryl cation (Ar⁺) and dinitrogen. The dominant pathway is highly sensitive to reaction conditions such as solvent, temperature, and the presence of reductants or nucleophiles. researchgate.net

Thermal Stability and Decomposition

The thermal stability of aryldiazonium salts is strongly influenced by the electronic nature of their substituents. Electron-withdrawing groups like nitro generally increase the thermal stability of diazonium salts when the decomposition is heterolytic, as they destabilize the formation of the aryl cation. Conversely, electron-donating groups can lower the thermal stability by stabilizing the aryl cation. whiterose.ac.uk However, in radical pathways, electron-withdrawing groups can facilitate decomposition by making the initial electron transfer more favorable. scielo.br

The following interactive table shows the initial decomposition temperatures for various substituted aryldiazonium salts, illustrating the complex relationship between substituent electronics and thermal stability. whiterose.ac.uk

| Substituent (para) | Initial Decomposition Temp. (°C) | Electronic Effect |

| -NO₂ | 150 | Strong Electron-Withdrawing |

| -Br | 140 | Weak Electron-Withdrawing |

| -H | 110 | Neutral |

| -OCH₃ | 140 | Strong Electron-Donating |

| -CN | 130 | Strong Electron-Withdrawing |

| -CO₂Et | 120 | Moderate Electron-Withdrawing |

Data sourced from a study on the thermal stabilities of diazonium salts. whiterose.ac.uk

Kinetics and Mechanistic Pathways

The kinetics of diazonium salt decomposition can often be described by the Hammett equation, which relates reaction rates to substituent constants (σ). wikipedia.org

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

In heterolytic dediazoniation, the rate-determining step is the formation of the aryl cation. This process involves the development of a positive charge in the transition state. Reactions with a positive charge buildup are accelerated by electron-donating groups and decelerated by electron-withdrawing groups, resulting in a large, negative ρ value. electronicsandbooks.comcore.ac.uk

Conversely, for reactions proceeding via a rate-determining electron transfer to the diazonium ion, the opposite trend is observed. Electron-withdrawing substituents facilitate this step, leading to a positive ρ value. electronicsandbooks.com

For this compound, the kinetic profile would be complex:

The choice of reaction conditions is therefore critical in directing the decomposition of this compound towards either radical or cationic intermediates, thereby controlling the final product distribution.

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Elucidation

Vibrational Spectroscopy for Bond Identification and Molecular Structure Analysis

Vibrational spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating the molecular structure of chemical compounds. Methods such as Raman, Surface-Enhanced Raman Spectroscopy (SERS), and Sum-Frequency Generation (SFG) spectroscopy provide detailed insights into the vibrational modes of molecules, which are sensitive to their chemical environment and bonding.

Raman Spectroscopy for N≡N Stretching Mode and Aromatic Ring Deformations

Raman spectroscopy is instrumental in identifying the characteristic vibrations of diazonium salts. A key diagnostic feature is the stretching vibration of the diazonium group (N≡N). For 4-nitrobenzenediazonium (B87018) tetrafluoroborate (B81430), this vibration is observed at approximately 2310 cm⁻¹. researchgate.net Isotopic substitution with ¹⁵N results in a downward shift of this peak to around 2277 cm⁻¹, confirming its assignment to the N≡N stretching mode. researchgate.net

The Raman spectrum also reveals vibrations associated with the aromatic ring. These deformations are crucial for understanding the electronic effects of substituents on the benzene (B151609) ring.

Interactive Data Table: Raman Spectral Data for 4-Nitrobenzenediazonium Tetrafluoroborate

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N≡N Stretching | 2310 |

| ¹⁵N≡N Stretching | 2277 |

| CH in-plane bending coupled with C-N stretch | 1082 |

Surface-Enhanced Raman Spectroscopy (SERS) for Surface-Adsorbed Species

When diazonium compounds are adsorbed onto nanostructured metal surfaces, typically gold or silver, the Raman signal can be significantly amplified, a phenomenon known as Surface-Enhanced Raman Spectroscopy (SERS). This technique is highly sensitive to the interactions between the molecule and the metallic substrate.

For 4-nitrobenzene diazonium adsorbed on gold nanoparticles, SERS spectra reveal not only the molecular vibrations but also information about the orientation and bonding of the molecule to the surface. researchgate.net The enhancement of specific vibrational modes can indicate the proximity of those groups to the surface. Theoretical studies using density functional theory (DFT) have been employed to understand the chemisorption of nitrobenzene (B124822) and aniline (B41778) on gold nanoparticles, providing insights into the charge transfer effects that contribute to the SERS enhancement. nih.gov

SERS is particularly useful for studying the electrochemical reduction of nitroaromatic compounds on electrode surfaces, allowing for the in-situ identification of reaction intermediates and products. acs.org

In Situ Sum-Frequency Generation (SFG) Spectroscopy for Surface Reduction Mechanisms

In situ Sum-Frequency Generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique that is highly sensitive to the molecular structure and orientation at interfaces. It has been effectively used to study the electrografting and reduction of 4-nitrobenzene diazonium on glassy carbon electrodes. researchgate.net

Upon grafting of 4-NBD onto a glassy carbon electrode, a distinct SFG signal corresponding to the symmetric stretching mode of the nitro (NO₂) group is observed at approximately 1349 cm⁻¹ in air and 1353 cm⁻¹ in solution. researchgate.net The presence of this signal confirms the successful grafting of the diazonium salt onto the electrode surface. researchgate.net By monitoring the intensity of this NO₂ signal during an electrochemical experiment, the kinetics of the nitro group reduction can be followed in real-time. The exponential decay of the SFG signal during electrolysis is consistent with a charge transfer-limited reaction for a species immobilized on the electrode surface. researchgate.net

Electrochemical Analysis of Redox Behavior

Electrochemical methods are fundamental to understanding the redox properties of diazonium compounds, including their reduction potentials and electron transfer kinetics.

Cyclic Voltammetry for Reduction Potential and Electron Transfer Processes

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the reduction of diazonium salts. In the case of 4-nitrobenzene diazonium, CV on a glassy carbon electrode reveals distinct reduction peaks. researchgate.net The initial reduction process corresponds to the grafting of the nitrophenyl group onto the electrode surface. Subsequent reduction steps involve the nitro group itself.

The reduction of the nitro group in a protic medium typically proceeds through the formation of a hydroxylamine (B1172632) (NHOH) group, which gives rise to a reversible redox couple (NO/NHOH) in the cyclic voltammogram. researchgate.net Further reduction can lead to the formation of an amine group. The number and nature of the electron transfer processes are highly dependent on the state of the electrode surface. researchgate.net

Interactive Data Table: Electrochemical Data for 4-Nitrobenzene Diazonium

| Electrochemical Process | Potential (vs. SCE) |

| Grafting of 4-NBD on Glassy Carbon | ~0.3 V |

| Reduction of Nitro Group | More negative potentials |

Note: Potentials are approximate and can vary with experimental conditions.

Correlation Between Electrode Surface State and Electrochemical Reactivity

The electrochemical behavior of diazonium compounds is strongly correlated with the state of the electrode surface. On a polished electrode, distinct reduction peaks for the grafting process and the subsequent reduction of the nitro group can be observed. researchgate.net

The efficiency of the electrode functionalization can be modulated by controlling the potential applied for grafting. researchgate.net Studies have shown that performing the grafting and the reduction of the nitro group in separate steps can lead to a more efficient and controlled surface modification. researchgate.net The electrochemical properties of the modified electrode, such as its ability to block the redox reactions of other species like Fe(CN)₆³⁻, are also dependent on the potential at which the diazonium salt was grafted. researchgate.net This indicates that the structure and packing of the grafted organic layer are influenced by the electrochemical conditions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Functionalization

When aryl diazonium salts are used to modify surfaces, the XPS N1s signal is a key diagnostic tool. For instance, in the functionalization of surfaces with nitrophenyl diazonium salts, the diazonium group (N₂⁺) is expected to show a characteristic binding energy. Upon spontaneous reduction and grafting to a surface like gold or copper, this signal would disappear, indicating the loss of the N₂ molecule. mdpi.com Studies on the grafting of diazonium salts on gold nanostructures have shown that the interface can be characterized by an Au-N covalent bond. researchgate.net

The analysis of other elements within "4-Anilino-3-nitrobenzene-1-diazonium" would also be informative. The C1s spectrum would be complex, with distinct peaks corresponding to carbons in the aniline ring, the nitro-substituted ring, and any adventitious carbon. The O1s spectrum would primarily show contributions from the nitro group (NO₂). The N1s spectrum would be particularly revealing, with expected contributions from the diazonium (N₂⁺), nitro (NO₂), and anilino (NH) functional groups, each appearing at a distinct binding energy.

Table 1: Expected XPS Binding Energies for Functional Groups in this compound on a Conductive Substrate.

| Element | Functional Group | Expected Binding Energy (eV) Range |

| C 1s | Aromatic C-C/C-H | 284.5 - 285.5 |

| Aromatic C-N | 285.5 - 286.5 | |

| Aromatic C-NO₂ | 286.0 - 287.0 | |

| N 1s | Anilino (-NH-) | ~399.0 - 400.0 |

| Diazonium (-N₂⁺) | ~401.0 - 403.0 | |

| Nitro (-NO₂) | ~405.0 - 407.0 | |

| O 1s | Nitro (-NO₂) | ~532.0 - 534.0 |

Note: These are approximate binding energy ranges and can be influenced by the substrate, surface charging, and specific chemical environment.

Research on the electrochemical reduction of 4-nitrobenzene diazonium (4-NBD) has demonstrated that the grafting process is a distinct step from the electrochemical reactivity of the nitro group. researchgate.net This suggests that the diazonium group is the primary anchor to the surface. XPS studies on similar systems have confirmed the stability of such grafted layers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation (beyond basic ID)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. While a complete, high-resolution 2D NMR analysis of "this compound" is not available in the public domain, data from analogous aromatic nitro compounds and diazonium salts can be used to predict the spectral features. dtic.milnih.gov

The ¹H NMR spectrum is expected to show a series of complex multiplets in the aromatic region. The presence of both an electron-donating anilino group and an electron-withdrawing nitro group on one of the rings, along with the diazonium group, would lead to significant chemical shift dispersion. The protons on the nitro-substituted ring would be shifted downfield due to the strong deshielding effect of the nitro and diazonium groups. For comparison, the single proton in 2-chloro-1,3,5-trinitrobenzene appears at a very downfield chemical shift of 9.1 ppm. libretexts.org Conversely, the protons on the aniline ring would be influenced by the electron-donating nature of the amino group.

The ¹³C NMR spectrum would similarly provide crucial information about the carbon framework. The carbons attached to the electron-withdrawing nitro and diazonium groups would resonate at significantly downfield chemical shifts.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could provide insights into the through-space proximity of protons, helping to confirm the conformation of the molecule in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Atom | Position/Environment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H | Protons on nitro-substituted ring | 7.5 - 9.0 | - |

| H | Protons on aniline ring | 6.5 - 7.5 | - |

| H | NH proton | Variable, likely broad | - |

| C | Carbon attached to N₂⁺ | > 140 | - |

| C | Carbon attached to NO₂ | > 145 | - |

| C | Carbons on nitro-substituted ring | 120 - 150 | - |

| C | Carbons on aniline ring | 115 - 140 | - |

Note: These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions.

The synthesis of related diazo dye vanillin (B372448) derivatives has been reported with characterization by ¹H NMR, showing aromatic protons in the range of 7.3 to 8.8 ppm. rdd.edu.iq Studies on antimicrobial 4-arylamino-3-nitrocoumarin derivatives have utilized a combination of 1D and 2D NMR techniques for complete spectral assignment, highlighting the power of these methods for complex aromatic systems. nih.gov

Computational and Theoretical Investigations of 4 Anilino 3 Nitrobenzene 1 Diazonium

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for elucidating the molecular properties of 4-Anilino-3-nitrobenzene-1-diazonium. These methods allow for a detailed examination of the molecule's electronic landscape and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For aromatic compounds with electron-donating and electron-withdrawing groups, such as this compound, DFT can predict how these substituents modulate the electronic properties and reactivity of the molecule. rsc.org

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. In a molecule like this compound, the anilino group, being an electron-donating group, is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the nitro and diazonium groups, both strong electron-withdrawing groups, will significantly lower the LUMO energy, enhancing the molecule's electrophilicity. researchgate.net The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Calculated HOMO and LUMO Energies for Related Compounds Calculations performed using B3LYP/6-311+G(d,p) level of theory. Data is illustrative for parent compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|

| Aniline (B41778) | -5.77 | - |

| Nitrobenzene (B124822) | - | - |

The distribution of electron density within the this compound molecule is highly uneven due to the presence of diverse functional groups. The anilino group donates electron density to the aromatic ring, while the nitro and diazonium groups withdraw electron density. This leads to a complex charge distribution pattern.

An electrostatic potential (ESP) map would visually represent the charge distribution. Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the area around the nitro group's oxygen atoms and the anilino group's nitrogen atom would likely show negative potential. In contrast, the diazonium group and the hydrogen atoms of the aromatic ring would exhibit positive potential, with the diazonium group being a prominent site for nucleophilic interaction. nih.gov

Anilino Group (-NHC₆H₅): As an electron-donating group, it increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. This activates the ring towards electrophilic substitution. The presence of the anilino group will raise the energy of the HOMO, making the molecule a better electron donor. rsc.orgresearchgate.net

Nitro Group (-NO₂): This is a strong electron-withdrawing group that deactivates the ring towards electrophilic substitution by pulling electron density away. It directs incoming electrophiles to the meta position. The nitro group lowers the energy of both the HOMO and LUMO. rsc.orgresearchgate.net

Diazonium Group (-N₂⁺): Being one of the strongest electron-withdrawing groups, it strongly deactivates the aromatic ring towards electrophilic substitution and is a key functional group for reactions involving the release of dinitrogen gas and the formation of a highly reactive aryl cation. nih.govresearchgate.net

The interplay of these groups in this compound results in a complex reactivity profile. The electron-donating anilino group and the electron-withdrawing nitro and diazonium groups create a "push-pull" system, which can lead to interesting electronic and optical properties. The reduction potentials of such aryl diazonium cations are influenced by the LUMO energy levels. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. nih.gov

For this compound, MD simulations could be used to understand:

Solvation: How solvent molecules (e.g., water) arrange themselves around the diazonium ion and how this solvation shell affects its stability and reactivity.

Intermolecular Interactions: The nature and strength of interactions between the diazonium salt and other molecules in the solution, which is crucial for understanding reaction mechanisms in solution.

Conformational Dynamics: How the molecule flexes and changes its shape in solution.

For example, MD simulations of nitrobenzene in ionic liquids have been used to examine diffusion and interaction energies. researchgate.net Similarly, simulations of other diazonium ions have been conducted in a periodic box of water molecules to mimic cellular conditions and understand their motion in solution. nih.gov

Prediction of Spectroscopic Features and Comparison with Experimental Data

Computational chemistry plays a pivotal role in predicting the spectroscopic characteristics of molecules like 4-nitrobenzene diazonium (4-NBD), which can then be validated against experimental measurements. Techniques such as Density Functional Theory (DFT) are employed to calculate vibrational frequencies and electronic properties, offering insights into the molecular structure and bonding.

Experimental analysis of 4-NBD and its grafted layers on various substrates is commonly performed using a suite of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS).

FT-IR Spectroscopy: In situ FT-IR spectroscopy has been used to identify the characteristic chemical bonds present during the grafting of 4-NBD on silicon surfaces. iaea.org Experimental spectra for p-nitrobenzene diazonium tetrafluoroborate (B81430) show distinct peaks corresponding to the symmetric and asymmetric stretching modes of the NO2 group, as well as the stretching mode of the N2+ diazonium group. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a powerful tool for analyzing grafted 4-NBD films. A key indicator of successful grafting is the disappearance of the strong N≡N stretching vibration, typically observed around 2293-2310 cm⁻¹ in the diazonium salt, from the spectrum of the modified surface. researchgate.netresearchgate.net Experimental spectra of 4-NBD grafted films show characteristic bands for the nitro group (around 1350 cm⁻¹) and the aromatic ring stretching (around 1600 cm⁻¹). researchgate.net The appearance of a D-band in the Raman spectrum of a modified carbon surface (like graphite (B72142) or glassy carbon) indicates the formation of sp³-hybridized carbon atoms, confirming the covalent attachment of the aryl groups to the surface. nih.govmdpi.com DFT calculations have been used to predict the stretching vibration of a covalent Au-C bond at 412 cm⁻¹, which has been experimentally observed in the surface-enhanced Raman spectrum of 4-NBD modified gold nanoparticles. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the grafted layers. High-resolution XPS spectra of 4-NBD grafted surfaces show characteristic peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The N 1s spectrum can be deconvoluted to identify different nitrogen species, such as the nitro group (NO2) and potentially azo-bridges (-N=N-) that can form during multilayer grafting. rsc.orgresearchgate.netresearchgate.net An additional peak at higher binding energies (around 533 eV) in the O 1s spectrum can be assigned to the oxygen in the nitro group. nih.gov

| Spectroscopic Technique | Predicted Feature (Computational) | Experimental Feature | Reference |

|---|---|---|---|

| Raman Spectroscopy | Au-C σ bond stretching at 412 cm⁻¹ (DFT) | Weak band observed at 412 cm⁻¹ on Au NPs. N≡N stretching at ~2310 cm⁻¹ (disappears after grafting). NO₂ stretching at ~1350 cm⁻¹. | researchgate.net |

| FT-IR Spectroscopy | Not available in search results | Symmetric and asymmetric NO₂ stretching modes. N₂⁺ stretching mode. | researchgate.net |

| XPS | Not available in search results | N 1s peak for NO₂ group. O 1s peak for nitro group oxygen (~533 eV). C 1s, N 1s, O 1s survey peaks confirm presence of nitrophenyl groups. | rsc.orgresearchgate.netnih.gov |

Modeling of Surface Grafting Mechanisms and Interfacial Bonding

The mechanism of surface grafting for diazonium salts like 4-NBD is a complex process that has been the subject of both experimental and theoretical investigation. The formation of either a monolayer or a multilayer film is highly dependent on the reaction conditions and the nature of the substrate.

Grafting Mechanisms: Two primary mechanisms for multilayer growth have been identified for diazonium salts on graphitic surfaces:

Dendritic Growth: For 4-NBD, a dendritic or mushroom-like growth mechanism is often observed. nih.gov In this process, after the initial layer is formed, subsequent aryl radicals react preferentially with the already grafted aryl groups rather than the substrate surface. nih.gov This leads to the formation of a porous and inhomogeneous multilayered structure. nih.gov Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) studies have visualized these structures, showing isolated oligomeric groups that can be several nanometers thick. nih.govmdpi.com

Layer-by-Layer Growth: In contrast, other substituted diazonium salts, such as 4-carboxy phenyl diazonium (4-CBD), exhibit a more orderly layer-by-layer growth. This suggests that the nature of the substituent group on the phenyl ring plays a crucial role in directing the grafting mechanism. nih.gov

Modeling and Experimental Probes: The thickness and morphology of the grafted films are typically measured using AFM and STM. mdpi.comresearchgate.netualberta.ca By "scratching" the organic film with an AFM tip and measuring the depth, a direct measurement of the layer thickness can be obtained. ualberta.ca These studies have confirmed that multilayer films, sometimes up to several nanometers thick, can be formed from 4-NBD. ualberta.ca

The formation of these thick multilayers raises questions about the mechanism of electron transfer required for the reduction of diazonium ions at the growing film's outer surface. It is theorized that the growing film may possess a degree of conductivity that allows electrons to be transmitted from the substrate to the outer layers, facilitating further growth. ualberta.ca

Interfacial Bonding: The covalent nature of the bond between the aryl group and the substrate is a key feature of diazonium grafting.

On carbon surfaces , the formation of a C-C covalent bond converts the sp²-hybridized carbon of the substrate (e.g., graphite) to an sp³-hybridized state, which can be detected by the appearance of the D-band in Raman spectroscopy. nih.gov

On metal surfaces like gold, a covalent metal-carbon bond is formed. As mentioned, the Au-C σ bond has been identified spectroscopically. researchgate.net

On oxide surfaces , such as on aluminum alloys, evidence suggests the formation of a metal-oxygen-carbon covalent bond that dominates the interface. nih.gov

| Substrate | Observed Grafting Mechanism (for 4-NBD) | Characterization Technique(s) | Key Findings | Reference |

|---|---|---|---|---|

| Highly Oriented Pyrolytic Graphite (HOPG) | Dendritic/Porous Multilayer Growth | AFM, STM, Raman Spectroscopy | 4-NBD radicals preferentially react with already grafted groups, leading to inhomogeneous, mushroom-like features. Low ID/IG ratio suggests low density of direct covalent bonds to the HOPG surface. | nih.gov |

| Pyrolyzed Photoresist Films (PPF) | Uniform Monolayer/Multilayer | AFM, STM, Electrochemistry | On PPF, the reaction can be faster on the surface than on the grafted groups, leading to a more uniform monolayer under certain conditions. | mdpi.com |

| Al-7075 Alloy | Preferential Grafting on Oxide or Intermetallic Particles | AFM, XPS, Raman Spectroscopy | Grafting location depends on the applied potential. Interfacial bonding is likely through a metal-oxygen-carbon linkage. | nih.gov |

| Glassy Carbon (GC) | Multilayer Formation | AFM, Electrochemistry | Film thickness can be controlled by varying the concentration of a radical scavenger during electrografting. | rsc.org |

Applications in Advanced Chemical Systems and Materials Science

Role in the Synthesis of Complex Organic Molecules

Arenediazonium salts are a well-established class of reagents in organic synthesis, serving as versatile intermediates for introducing a range of functionalities onto an aromatic ring. organic-chemistry.org Their general reactivity allows them to be precursors for various complex molecules.

Precursor for Nitrogen-Containing Heterocycles and Fine Chemicals

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, with many methods developed for their construction. nih.govnih.gov Diazonium salts, in general, are used as precursors in the synthesis of N-heterocycles such as indoles, pyrazoles, and triazines. libretexts.org The typical synthetic pathway involves the diazotization of a primary aromatic amine, followed by reactions that lead to ring closure. nih.govscialert.net For instance, the diazotization of aminopyrazoles can lead to the formation of pyrazolotriazinones through an intramolecular cyclization of an intermediate diazo-carboxamide. smolecule.com

However, based on available research, specific examples detailing the use of 4-Anilino-3-nitrobenzene-1-diazonium as a direct precursor for the synthesis of nitrogen-containing heterocycles and fine chemicals are not extensively documented. The general methodologies exist, but direct application for this specific compound is not a common feature in the scientific literature.

Building Block for Functionalized Aromatic Systems

Diazonium salts are recognized as valuable building blocks for creating functionalized aromatic systems, largely through azo coupling reactions. organic-chemistry.org In these reactions, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound characterized by a nitrogen-nitrogen double bond (-N=N-). libretexts.org These azo compounds are often highly colored and form the basis of many synthetic dyes. nih.gov

While the general principle of using diazonium salts to build functionalized aromatic systems via azo coupling is well-established, specific and detailed research findings on the application of this compound for this purpose are not widely reported.

Surface Functionalization and Modification of Materials

The most significant application of diazonium salts, including those with structures analogous to this compound, is in the covalent modification of surfaces. This process, often termed "grafting," allows for the permanent attachment of organic layers to a wide variety of substrates, thereby altering their surface properties. clockss.org The reaction is initiated by the reduction of the diazonium salt, which generates a highly reactive aryl radical. This radical then forms a stable covalent bond with the surface. doubtnut.com

Grafting on Carbon-Based Materials (e.g., Glassy Carbon, Graphene)

The functionalization of carbon-based materials with diazonium salts is a well-researched area. The electrochemical reduction of diazonium salts near the surface of materials like glassy carbon (GC) or graphene leads to the formation of a covalently attached aryl layer. alfa-chemistry.com This modification can permanently alter the electronic properties of the material. alfa-chemistry.com

For example, studies on the grafting of 4-nitrobenzenediazonium (B87018) (a close analogue) on glassy carbon electrodes have shown that the process can be controlled to form either monolayers or multilayers depending on the reaction conditions, such as the concentration of the diazonium salt. organic-chemistry.orggoogle.comresearchgate.net The resulting organic layer can block the electrode surface to certain electrochemical probes, providing evidence of successful grafting. researchgate.net

Similarly, graphene surfaces can be efficiently functionalized using diazonium salts. This functionalization introduces sp³ defects into the graphene lattice, which can be monitored by techniques like Raman spectroscopy. alfa-chemistry.com The mechanism of multilayer growth on graphitic surfaces has been shown to be dependent on the nature of the substituent on the aryl ring. For instance, 4-nitrobenzenediazonium tends to form dendritic, porous multilayers, while other derivatives might form more orderly, layer-by-layer structures. doubtnut.comalfa-chemistry.com

Table 1: Research Findings on Diazonium Salt Grafting on Carbon Materials

| Material | Diazonium Compound Studied | Key Findings |

| Glassy Carbon (GC) | 4-Nitrobenzenediazonium | Grafting occurs at potentials distinct from the reduction of the nitro group. The resulting film's properties depend on the grafting potential. organic-chemistry.org |

| Glassy Carbon (GC) | 4-Carboxybenzenediazonium | The number of grafted layers is linearly dependent on the diazonium salt concentration. google.comresearchgate.net |

| Graphene | 4-Nitrobenzenediazonium | A simple grafting ink of the diazonium salt in DMSO can achieve high-density monolayer functionalization at ambient conditions. |

| Highly Oriented Pyrolytic Graphite (B72142) (HOPG) | 4-Nitrobenzenediazonium | Shows a dendritic growth mechanism for multilayer formation, creating a porous structure. doubtnut.comalfa-chemistry.com |

Functionalization of Metal Surfaces (e.g., Gold, Copper)

Diazonium salt chemistry is also employed to modify metal surfaces. The spontaneous reaction of diazonium salts with reducing metals like copper is possible, leading to a grafted organic layer. clockss.org Gold surfaces can also be functionalized, often through electrochemical reduction of the diazonium salt. This process creates a strong, covalent bond between the aryl group and the gold surface, which is more robust than the self-assembled monolayers formed from thiols. X-ray photoelectron spectroscopy (XPS) analyses on gold surfaces modified with diazonium salts suggest the formation of a Au–N covalent bond in some cases, with layer growth proceeding via N=N linkages.

Modification of Polymer and Nanoparticle Surfaces

The versatility of diazonium chemistry extends to the surface modification of polymers and nanoparticles. clockss.org For polymers that may lack reactive functional groups, diazonium salt grafting provides a powerful method to introduce new chemical properties. Similarly, nanoparticles can be functionalized to improve their stability, dispersibility, or to introduce catalytic activity. For example, TiO₂ nanoparticles have been modified with aryl groups via diazonium reactions, which then served as an anchor for the in-situ polymerization of polyaniline, creating a stable composite catalyst. clockss.org

Formation of Robust Covalent Organic Films

Diazonium salts are renowned for their ability to form strong, covalent bonds with a wide range of substrates, leading to the creation of robust organic films. This process, known as diazonium grafting, can proceed spontaneously or be initiated electrochemically or photochemically. The resulting aryl-substrate bond is highly stable, making these films suitable for applications requiring durable surface modifications.

The formation of covalent organic films using diazonium salts can occur through different mechanisms, influencing the final structure of the film. For instance, the nature of the substituent on the phenyl ring can dictate whether the film grows in a layer-by-layer fashion or forms dendritic, multilayered structures. While specific studies on this compound are not prevalent, research on similar compounds like 4-nitrobenzenediazonium has shown that the nitro group can influence the grafting process and the resulting film's properties. The presence of the anilino group in this compound could introduce additional functionalities, such as sites for further chemical reactions or influencing the intermolecular interactions within the film.

The general process for forming these films involves the reduction of the diazonium group, which generates an aryl radical that subsequently bonds to the substrate surface. This initial layer can then react with further diazonium ions, leading to the growth of a multilayered film.

Table 1: Comparison of Growth Mechanisms for Diazonium Salt Films

| Diazonium Salt Derivative | Observed Growth Mechanism | Reference |

| 4-Nitrobenzenediazonium | Dendritic Multilayer Growth | rsc.org |

| 4-Carboxybenzenediazonium | Layer-by-Layer Multilayer Growth | rsc.org |

This table illustrates how different functional groups can direct the assembly of covalent organic films, a principle that would apply to this compound.

Development of Functional Materials

The ability to tailor surface properties with diazonium salts opens the door to creating a wide array of functional materials with specific applications in energy storage, electronics, and analytics.

The modification of electrode materials is a critical aspect of improving energy storage devices like batteries and supercapacitors. Diazonium chemistry offers a versatile platform for covalently attaching redox-active molecules or polymers to electrode surfaces, thereby enhancing their performance. While direct studies on this compound for energy storage are not available, the principle of using diazonium salts to modify materials for this purpose is well-established. For example, surfaces can be functionalized with groups that improve ion transport or provide additional charge storage capacity. The nitro and anilino groups on the target compound could potentially serve as redox-active centers.

Molecular electronics aims to use single molecules or small groups of molecules as electronic components. Diazonium salts are a key tool in this field for creating stable electrical contacts between molecules and conductive substrates. The formation of a covalent bond through diazonium chemistry ensures robust molecular junctions. The electronic properties of the grafted molecule, such as its conductivity and response to an applied voltage, are crucial. The combination of an electron-withdrawing nitro group and an electron-donating anilino group in this compound suggests it could have interesting electronic properties, making it a candidate for investigation in molecular electronic devices. However, specific experimental data on its performance in molecular junctions is not currently available.

The modification of sensor surfaces with diazonium salts can lead to the development of highly sensitive and selective chemical sensors. By grafting a layer that can specifically interact with a target analyte, it is possible to create sensors for a wide range of substances. For instance, surfaces modified with 4-carboxyphenyl diazonium have been used to immobilize biomolecules for biosensing applications. The anilino group in this compound could be diazotized in a subsequent step to allow for coupling with other molecules, providing a versatile platform for sensor development.

Table 2: Examples of Diazonium Salts in Sensor Development

| Diazonium Salt | Analyte Detected | Sensor Type |

| 4-Carboxyphenyl diazonium | Biomolecules | Electrochemical Biosensor |

| 4-Nitrophenyl diazonium | Various | Chemical Sensor |

This table highlights the versatility of diazonium salts in creating tailored sensor surfaces.

Photochemical Applications in Material Processing (e.g., photografting)

In addition to electrochemical and spontaneous grafting, diazonium salts can be grafted onto surfaces using light, a process known as photografting. This method offers spatial control over the modification process, allowing for the creation of patterned surfaces. Research has shown that compounds like 4-nitrobenzenediazonium can be effectively photografted onto various materials. The nitro group in this compound suggests it would also be amenable to photochemical activation, enabling precise surface functionalization for applications in microfabrication and the development of complex material architectures.

Future Research Directions and Open Challenges

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of diazonium salts is well-established in reactions like Sandmeyer, Schiemann, and Gomberg–Bachmann. wikipedia.org However, the future lies in expanding the synthetic utility of 4-Anilino-3-nitrobenzene-1-diazonium through modern catalytic methods.

Research Directions:

Palladium-Catalyzed Cross-Coupling: There is a significant opportunity to use this compound as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck-Matsuda, and Stille couplings. researchgate.net The high reactivity of the diazonium group as a leaving group makes these reactions feasible under mild conditions. researchgate.net Research should focus on optimizing catalytic systems to achieve high yields and selectivity, navigating potential side reactions due to the compound's multiple functional groups.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for generating aryl radicals from diazonium salts under exceptionally mild conditions. nih.gov Investigating the photolytic behavior of this compound could unlock novel reaction pathways for C-C and C-heteroatom bond formation, which are not accessible through traditional thermal methods.

Novel Catalyst Design: The development of heterogeneous catalysts by immobilizing catalytic species onto surfaces using diazonium chemistry is a rapidly growing field. bohrium.commdpi.com Future work could involve using this compound itself as a precursor to design catalysts. The nitro group could be reduced to an amine, which can then chelate metal ions, creating a surface-bound catalyst with tunable activity. mdpi.com

Open Challenges:

Selectivity: A primary challenge is controlling the selectivity of reactions. The presence of the anilino and nitro groups, in addition to the diazonium functional group, requires the development of highly specific catalytic systems that target only the diazonium moiety without affecting other parts of the molecule.

Catalyst Stability: For heterogeneous systems, ensuring the mechanical, chemical, and thermal stability of the catalyst derived from or utilizing this diazonium salt is crucial for industrial applicability and reusability. bohrium.commdpi.com

Development of Advanced Materials with Tunable Properties

The ability of diazonium salts to form strong covalent bonds with a wide range of substrates makes them ideal for creating advanced materials with tailored functionalities. researchgate.net

Research Directions:

Functional Polymers: The diazonium group can initiate polymerization or be incorporated into polymer backbones. Research into the polymerization of this compound could lead to new conductive or photoactive polymers. The properties of these polymers could be tuned by chemically modifying the pendant anilino and nitro groups after polymerization.

Nanocomposites: This diazonium salt can be used to functionalize nanoparticles (e.g., gold, titania, graphene), creating stable nanocomposites. mdpi.comresearchgate.net Such materials could have applications in catalysis, sensing, or energy storage. For instance, modifying TiO2 nanowires could enhance their performance in supercapacitors. researchgate.net

Nonlinear Optical (NLO) Materials: Molecules with strong electron donor and acceptor groups, like this compound, often exhibit significant NLO properties. Future research should focus on fabricating thin films from this compound and measuring their NLO response for potential use in optoelectronic devices.

Open Challenges:

Processability: Developing methods to process these new materials into useful forms (e.g., thin films, fibers) while maintaining their desired properties is a significant engineering challenge.

Property Tuning: While the potential for tuning properties is high, systematically correlating molecular structure modifications to bulk material properties requires extensive experimental and computational work.

Deeper Understanding of Interfacial Reactions and Film Architectures

The spontaneous or electrochemically-induced grafting of diazonium salts onto surfaces is a powerful surface modification technique, but the underlying mechanisms are complex. rsc.orgresearchgate.net

Research Directions:

Mechanism of Grafting: A deeper investigation into the grafting mechanism of this compound on various substrates (conductive, semiconductive, and insulating) is needed. This includes studying the role of the anilino and nitro substituents on the kinetics and thermodynamics of the grafting process.

Control of Film Thickness and Morphology: Research should aim to develop protocols for precisely controlling the thickness of the grafted films, from monolayers to well-defined multilayers. researchgate.net The steric hindrance from the anilino group and the electronic effects of the nitro group likely influence film packing and architecture, which needs to be systematically studied using techniques like AFM and XPS. rsc.orgresearchgate.net

Stability of Modified Surfaces: The long-term stability of surfaces modified with this diazonium salt under various environmental conditions (e.g., pH, temperature, solvents) must be thoroughly evaluated to determine their viability for real-world applications. researchgate.net

Open Challenges:

Multilayer Formation: Preventing the uncontrolled growth of thick, poorly defined polymer layers is a common problem in diazonium grafting. Achieving ordered multilayer structures remains a significant hurdle.

Characterization: Characterizing the interface between the substrate and the grafted organic layer at the atomic level is technically demanding but essential for a complete understanding of the bonding and orientation.

Integration with Emerging Technologies in Organic and Materials Chemistry

The unique properties of this compound make it a candidate for integration into various high-tech applications.

Research Directions:

Biosensors: The functional groups on the molecule can be used for the covalent attachment of biomolecules (e.g., enzymes, antibodies). The nitro group can be electrochemically reduced to an amine, providing an anchor point for bioreceptors, leading to the development of highly specific and sensitive biosensors. researchgate.net

Molecular Electronics: The rigid, conjugated structure of the aryl backbone makes it suitable for studies in molecular electronics. Films of this molecule could be integrated into electronic junctions to study charge transport properties and develop molecular switches or memory elements.

Energy Storage: Diazonium-based surface modifications are being explored to create advanced electrodes for batteries and supercapacitors. researchgate.net The redox activity of the nitro/amino groups in the grafted layers could be exploited to enhance the charge storage capacity of electrode materials.

Open Challenges:

Device Integration: The seamless integration of these molecular systems into macroscopic devices requires overcoming challenges related to interfacing, stability, and scalability.

Reproducibility: Ensuring the reproducible performance of devices based on these functionalized surfaces is critical for their technological translation.

Computational Design and Prediction of New Diazonium Derivatives with Tailored Reactivity

Computational chemistry provides a powerful predictive tool for accelerating the discovery of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis.

Research Directions:

Reactivity Prediction: Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of this compound and its derivatives to predict their reactivity in various chemical transformations. acs.org This can help in selecting the most promising candidates for specific coupling reactions or polymerizations.

Material Property Simulation: Computational models can be used to predict the electronic, optical, and mechanical properties of materials derived from these diazonium salts. This includes simulating the bandgap of polymers, the NLO coefficients of thin films, and the binding energies to different substrates.

Designing Novel Derivatives: The ultimate goal is to use computational design to propose new diazonium derivatives with tailored functionalities. By systematically modifying the substituents on the aromatic ring in silico, it is possible to design molecules optimized for specific applications, such as improved catalytic activity, enhanced sensor response, or specific light absorption characteristics.

Open Challenges:

Accuracy of Models: The accuracy of computational predictions is highly dependent on the level of theory and the models used. Simulating complex phenomena like interfacial reactions or the behavior of bulk materials remains computationally expensive and challenging.

Solvent and Matrix Effects: Accurately accounting for the effects of the solvent and the surrounding matrix on the properties and reactivity of the diazonium salt is a major challenge in computational modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.